N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide
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Overview
Description
N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide, commonly known as FEN (Fluoroethyl-2-methyl-benzamide), is a chemical compound that has been extensively studied for its potential use in medical research. FEN is a derivative of benzamide, which is a class of organic compounds that have been studied for their various biological activities.
Mechanism of Action
FEN is believed to work by binding to a specific type of receptor in the brain known as the sigma-1 receptor. This receptor is involved in a variety of biological processes, including pain perception, inflammation, and anxiety. By binding to this receptor, FEN is thought to modulate these processes, resulting in its various biological effects.
Biochemical and Physiological Effects:
FEN has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to reduce anxiety-like behaviors. FEN has also been shown to have potential neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FEN in lab experiments is its specificity for the sigma-1 receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation of using FEN is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several potential future directions for research involving FEN. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. FEN's potential neuroprotective effects could make it a promising candidate for further study in this area. Additionally, FEN's potential use in imaging studies could be further explored, particularly in the development of new imaging agents for PET scans. Finally, further research could be done to explore the potential use of FEN in the treatment of pain and inflammation.
Synthesis Methods
The synthesis of FEN involves the reaction of 2-methylbenzoyl chloride with 2-aminofluorobenzene in the presence of triethylamine. This reaction results in the formation of FEN, which is then purified using column chromatography.
Scientific Research Applications
FEN has been extensively studied for its potential use in medical research. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. FEN has also been studied for its potential use in imaging studies, such as PET (Positron Emission Tomography) scans.
properties
IUPAC Name |
N-[2-(2-fluoroanilino)-2-oxoethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11-6-2-3-7-12(11)16(21)18-10-15(20)19-14-9-5-4-8-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJDMOOADMKQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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